Ácido pamidrónico

Descripción general

Descripción

Synthesis Analysis

Pamidronic acid belongs to the class of amino-substituted bisphosphonates. The synthesis of bisphosphonates often involves reactions that introduce phosphonate groups along with an amino group to the molecule, enhancing its affinity for bone tissue and its efficacy in inhibiting bone resorption. Although specific synthesis routes for Pamidronic acid are not detailed in the provided references, general bisphosphonate synthesis methods could be extrapolated to its production (Fitton & McTavish, 1991).

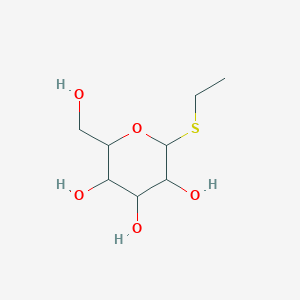

Molecular Structure Analysis

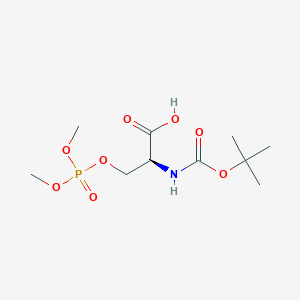

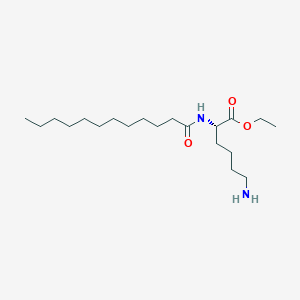

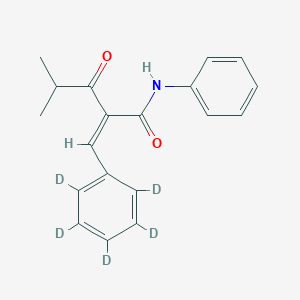

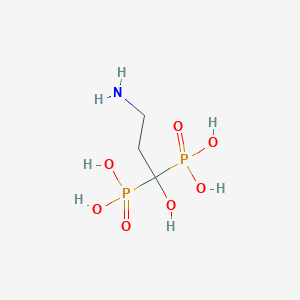

Pamidronic acid's molecular structure features a central carbon atom connected to two phosphonate groups and an amino group. This configuration is crucial for its action mechanism, as it mimics pyrophosphate, a natural bone growth regulator, allowing it to bind strongly to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption (Coukell & Markham, 1998).

Chemical Reactions and Properties

Pamidronic acid's chemical activity is defined by its interactions with bone mineral. The compound's bisphosphonate groups have a high affinity for calcium ions present in hydroxyapatite, allowing it to be incorporated into the bone matrix. Once bound, Pamidronic acid disrupts the normal bone resorption process mediated by osteoclasts, leading to a reduction in bone turnover rates in pathological conditions (Dhillon & Lyseng-Williamson, 2008).

Physical Properties Analysis

As an amino bisphosphonate, Pamidronic acid is characterized by its solubility in water, which is crucial for its administration either orally or intravenously. Its stability in physiological pH and the aqueous environment of the bloodstream ensures that it can be efficiently delivered to sites of bone resorption. The physical properties facilitate its uptake into bone tissue where it exerts its therapeutic effects (McKeage & Plosker, 2008).

Chemical Properties Analysis

The efficacy of Pamidronic acid as a bisphosphonate hinges on its chemical stability and reactivity with bone mineral components, particularly calcium ions. Its resistance to enzymatic degradation by phosphatases ensures that it remains active in the bone matrix for extended periods, allowing for long-term inhibition of osteoclastic activity. This chemical stability is a critical feature that underpins the therapeutic use of Pamidronic acid in managing diseases associated with high bone turnover (Pappagallo et al., 2003).

Aplicaciones Científicas De Investigación

Imágenes óseas

El ácido pamidrónico se ha utilizado en la preparación de ácido [18F]AlF-NOTA-pamidrónico para la obtención de imágenes óseas . Este compuesto fue preparado, optimizado y probado para su captación in vitro . Los resultados preliminares in vitro de la unión de la hidroxiapatita mostraron que el ácido [18F]AlF-NOTA-pamidrónico fue tan sensible como el fluoruro de sodio [18F] .

Tratamiento de la hipercalcemia de malignidad

El ácido pamidrónico está indicado para tratar la hipercalcemia de malignidad de moderada a severa . La hipercalcemia de malignidad es una condición grave que se observa a menudo en pacientes con cáncer y puede ser mortal.

Tratamiento de la enfermedad de Paget

El ácido pamidrónico se utiliza para fortalecer los huesos en la enfermedad de Paget . La enfermedad de Paget es un trastorno crónico que puede resultar en huesos agrandados y malformados.

Tratamiento de metástasis óseas osteolíticas

El ácido pamidrónico se utiliza en el tratamiento de metástasis óseas osteolíticas del cáncer de mama . Las metástasis óseas osteolíticas son células cancerosas que se originan en la médula ósea y causan la destrucción del tejido óseo normal.

Tratamiento de lesiones osteolíticas del mieloma múltiple

El ácido pamidrónico también se utiliza en el tratamiento de lesiones osteolíticas del mieloma múltiple . El mieloma múltiple es un tipo de cáncer de la sangre que puede causar que las células cancerosas se acumulen en la médula ósea, donde desplazan a las células sanguíneas sanas.

Prevención de la pérdida ósea debido al uso de esteroides

El ácido pamidrónico se utiliza para prevenir la pérdida ósea debido al uso de esteroides . El uso prolongado de esteroides puede conducir a osteoporosis, una condición que debilita los huesos y los hace más propensos a las fracturas.

Tratamiento de la osteoporosis

El ácido pamidrónico se utiliza para prevenir la pérdida ósea y tratar la osteoporosis

Mecanismo De Acción

Pamidronic acid, also known as pamidronate disodium, is a second-generation, nitrogen-containing bisphosphonate . It is primarily used to treat conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions .

Target of Action

The primary targets of pamidronic acid are osteoclasts, the cells responsible for bone resorption . It also targets the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate .

Mode of Action

Pamidronic acid works by binding to hydroxyapatite in the bone matrix, which is actively resorbed by osteoclasts . The local acidification caused by bone resorption releases the drug, which is then taken up by the osteoclasts . Once inside the osteoclasts, pamidronic acid inhibits the aforementioned components of the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of the mevalonate pathway by pamidronic acid disrupts several key cellular processes. It prevents the post-translational prenylation of GTP-binding proteins, which are crucial for the survival and function of osteoclasts . This leads to the apoptosis of osteoclasts, thereby reducing bone resorption and turnover .

Pharmacokinetics

Its elimination half-life is approximately 28 hours . The drug has a wide therapeutic index and a long duration of action, as it can be administered every 3-4 weeks for certain indications .

Result of Action

The primary result of pamidronic acid’s action is the reduction of bone resorption and turnover, leading to an increase in bone mineral density . This helps in the management of conditions like Paget’s disease and hypercalcemia of malignancy . It can also lead to side effects such as reduced cell viability, reduced proliferation, and increased apoptosis in oral keratinocytes and fibroblasts .

Action Environment

The action of pamidronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to reduced clearance of the drug . Additionally, the drug’s stability and efficacy can be influenced by the pH of the environment, as bisphosphonates like pamidronic acid are less stable and less readily absorbed in acidic conditions .

Safety and Hazards

Propiedades

IUPAC Name |

(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUUGTRCQOWXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57248-88-1 (di-hydrochloride salt) | |

| Record name | Pamidronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023414 | |

| Record name | Pamidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.58e+01 g/L | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |

| Record name | Pamidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

40391-99-9 | |

| Record name | Pamidronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamidronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pamidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pamidronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254-262 | |

| Record name | Pamidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pamidronic acid exert its therapeutic effects?

A1: Pamidronic acid primarily targets osteoclasts, the cells responsible for bone resorption. [] It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [, , ]

Q2: What are the downstream effects of pamidronic acid on osteoclasts?

A2: Pamidronic acid disrupts osteoclast function by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway crucial for the prenylation of small GTPases. [] This inhibition disrupts osteoclast activity, survival, and ultimately leads to their apoptosis. []

Q3: What is the molecular formula and weight of pamidronic acid?

A3: The molecular formula of pamidronic acid is C3H11NO7P2. Its molecular weight is 273.08 g/mol. []

Q4: What spectroscopic techniques are used to characterize pamidronic acid?

A4: Researchers utilize various spectroscopic techniques for structural characterization. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSn) are employed to confirm the identity and purity of synthesized pamidronic acid derivatives. [, ] Nuclear magnetic resonance (NMR), nuclear quadrupole resonance (NQR), infrared (IR), and ultraviolet-visible (UV-VIS) spectroscopy provide further structural insights. []

Q5: How is pamidronic acid incorporated into biocompatible materials?

A5: Pamidronic acid can be grafted onto various biomaterials to enhance their bioactivity and osteoconductive properties. Researchers have successfully incorporated pamidronic acid into nanorod hydroxyapatite/poly(lactide-co-glycolide) (nHA/PLGA) scaffolds via electrospinning. [] Similarly, they have immobilized pamidronic acid on TiO2/hydroxyapatite (TiO2/HA) composite nanofiber mats, demonstrating its potential for bone tissue engineering applications. []

Q6: What are the therapeutic applications of pamidronic acid?

A6: Pamidronic acid is clinically used to treat various conditions characterized by increased bone resorption, including:

- Hypercalcemia of malignancy [, , ]

- Bone metastases from solid tumors and multiple myeloma [, , , , , ]

- Paget's disease []

- Osteoporosis [, , ]

- Fibrous dysplasia [, ]

Q7: What is the evidence for the efficacy of pamidronic acid in treating bone metastases?

A7: Clinical trials have demonstrated that intravenous pamidronic acid effectively reduces skeletal-related events (SREs) in patients with bone metastases from breast cancer and multiple myeloma. [, ] While its efficacy in solid tumors other than breast or prostate cancer is less established, some studies suggest potential benefits in reducing pain and improving quality of life. [, ]

Q8: What are the potential adverse effects associated with pamidronic acid use?

A8: While generally well-tolerated, pamidronic acid can cause adverse effects, primarily:

- Flu-like symptoms (fever, myalgias) []

- Hypocalcemia [, ]

- Gastrointestinal disturbances []

- Ocular inflammation (uveitis) [, ]

- Osteonecrosis of the jaw (ONJ), although rare []

Q9: What strategies are being explored to improve pamidronic acid delivery?

A10: Research is ongoing to develop targeted drug delivery systems for pamidronic acid. These strategies aim to enhance drug accumulation at bone tumor sites while minimizing systemic toxicity. Examples include incorporating pamidronic acid into nanoparticles, liposomes, and biocompatible scaffolds. [, ]

Q10: Are there any biomarkers being investigated for monitoring pamidronic acid response?

A10: Researchers are exploring biomarkers for predicting treatment response and identifying patients at risk of developing adverse effects. These include:

Q11: What are potential alternatives to pamidronic acid for treating bone-related conditions?

A11: Besides other bisphosphonates like zoledronic acid, alternative treatments for bone diseases include:

Q12: What are the future research directions for pamidronic acid?

A12: Future research on pamidronic acid focuses on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.